4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a sulfonyl-linked dihydroisoquinoline core and a 1,3,4-oxadiazole ring substituted with a methylthio methyl group. This compound shares structural motifs with bioactive molecules targeting enzymes like butyrylcholinesterase (BChE) or kinases .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-6-8-17(9-7-15)30(26,27)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGLQOSLNZHQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves several key steps:
Formation of Dihydroisoquinoline: : This step typically involves the reduction of isoquinoline derivatives under catalytic hydrogenation conditions.
Sulfonylation: : Introduction of the sulfonyl group through a reaction with sulfonyl chlorides or related reagents in the presence of base.
Oxadiazole Formation: : The synthesis of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Final Coupling: : The final assembly involves coupling the oxadiazole moiety with the benzamide core, often using coupling reagents such as EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production may employ similar synthetic strategies but scaled up with optimized conditions for cost efficiency and yield. Common methods include continuous flow reactors for efficient sulfonylation and large-scale catalytic hydrogenation setups for dihydroisoquinoline formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinoline moiety, forming N-oxides or other oxidized derivatives.
Reduction: : Reduction can occur at various functional groups, converting sulfonyl to thiol, or reducing oxadiazole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzamide or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or KMnO₄.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Typical reagents include halides for electrophilic substitution or amines for nucleophilic substitution.
Major Products
Oxidation and reduction products typically include N-oxides, thiols, and other reduced forms. Substitution products depend on the specific reagents used but could involve various substituted benzamides or oxadiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds containing the oxadiazole moiety have shown to inhibit RET kinase activity, which is crucial in certain types of cancer. The mechanism involves targeting the kinase's active site, thereby preventing tumor cell proliferation .
Carbonic Anhydrase Inhibition
The compound has been studied as a selective inhibitor of carbonic anhydrase II, which plays a role in various physiological processes including pH regulation and fluid secretion. This inhibition can be particularly beneficial in treating conditions like glaucoma, where reducing intraocular pressure is essential .
Case Studies
- In Vivo Studies on Carbonic Anhydrase Inhibition :
- Antitumor Efficacy :
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action can vary, but it often involves interaction with specific biological targets such as enzymes, receptors, or nucleic acids. The sulfonyl group and oxadiazole ring are key functional groups that interact with these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Observations :
- Methoxy vs.
- Triethoxyphenyl Substituent : The bulkier triethoxyphenyl group () increases molecular weight and logP, favoring membrane penetration but possibly complicating synthetic yield .
- Sulfamoyl Group : The sulfamoyl analog () introduces additional hydrogen-bonding sites, which may enhance target binding but reduce metabolic stability .
Core Modifications: Sulfonyl vs. Methylene Linkers
Key Observations :
- The sulfonyl linker in the target compound likely improves binding to polar enzyme active sites compared to methylene-linked analogs, which exhibit moderate BChE inhibition .
- Methylene-linked analogs () prioritize solubility over binding strength, as seen with the morpholinoethyl group enhancing aqueous compatibility .
Physicochemical and ADMET Properties
Key Observations :
- Ethoxy groups in the triethoxyphenyl analog increase metabolic liability, reducing half-life .
Biological Activity
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound with a complex structure that integrates several pharmacologically relevant functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its application in treating diseases such as cancer and glaucoma.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 488.6 g/mol. Its structure includes:
- A dihydroisoquinoline moiety, which is known for various biological activities.
- A sulfonyl group that enhances solubility and biological activity.
- An oxadiazole ring, which has been linked to antimicrobial and anticancer properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of carbonic anhydrase II (CA II), an enzyme involved in regulating pH and fluid balance in biological systems. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against CA II, which is crucial for developing treatments for conditions like glaucoma .
Antimicrobial Activity
The oxadiazole component has been associated with antimicrobial properties. Research indicates that derivatives of oxadiazoles can exhibit activity against various bacterial strains. For instance, compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylthio-methyl)-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Studies have also explored the anticancer potential of compounds containing the benzamide and oxadiazole motifs. For example, certain derivatives have demonstrated moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers. This suggests that the compound could be further investigated for its role in cancer therapy .
Synthesis and Metabolism
A study focusing on the synthesis of related oxadiazole compounds revealed metabolic pathways involving hydroxylation and sulfonation. These metabolites were identified using advanced techniques such as HPLC-MS/MS, providing insights into the compound's pharmacokinetics and potential side effects .
Pharmacological Evaluation
Pharmacological evaluations conducted on animal models have shown promising results for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylthio-methyl)-1,3,4-oxadiazol-2-yl)benzamide in reducing intraocular pressure (IOP), making it a candidate for glaucoma treatment. The compound was administered via intraperitoneal injection in Wistar rats, with subsequent blood sampling to assess its pharmacokinetic profile .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Temp (°C) | Catalyst/Reagent | Yield (%) | Source |
|---|---|---|---|---|---|
| Sulfonylation | DCM | 25 | Pyridine | 75–85 | |
| Oxadiazole formation | DMF | 80 | POCl₃ | 60–70 | |
| Amide coupling | THF | 0–25 | EDCI/HOBt | 80–90 |
Basic: How is the compound’s structure and purity confirmed?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons/carbons near electronegative groups (e.g., sulfonyl, oxadiazole). For example, the methylthio methyl group shows a triplet at ~δ 2.5 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 545.63) and fragments (e.g., loss of SO₂ from the sulfonyl group) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: What methodologies are used to study its mechanism of action against biological targets?
Answer:
- Enzyme Assays : Competitive inhibition assays (e.g., fluorescence-based) measure IC₅₀ values against kinases or proteases. The sulfonyl group often interacts with catalytic lysine residues .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation. Lipophilicity (logP ~3.2) predicts membrane permeability .
- Protein Binding : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD) to targets like carbonic anhydrase .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate under identical conditions (pH, temp) .
- Structural Analog Comparison : Test derivatives (e.g., replacing methylthio with ethylthio) to isolate structure-activity contributions .
- Meta-Analysis : Pool data from >3 independent studies using random-effects models to account for variability .
Basic: What strategies improve the compound’s stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent oxidation of the methylthio group .
- Buffer Selection : Avoid aqueous solutions at pH >8, where sulfonamide hydrolysis occurs. Use phosphate buffer (pH 6.5) for short-term storage .
Advanced: How is computational modeling applied to predict SAR?
Answer:
- Docking Simulations : AutoDock Vina or Glide models interactions between the sulfonyl group and target active sites (e.g., hydrogen bonding with His94 in carbonic anhydrase) .
- QSAR Models : Generate 2D descriptors (e.g., topological polar surface area) to correlate with IC₅₀ values. Methylthio substitution increases hydrophobicity, enhancing membrane penetration .
Q. Table 2: Predicted vs. Experimental IC₅₀ (μM)
| Derivative | Predicted IC₅₀ | Experimental IC₅₀ | Target |
|---|---|---|---|
| Parent compound | 0.45 | 0.52 ± 0.08 | Carbonic anhydrase |
| Methyl → Ethylthio | 0.38 | 0.41 ± 0.06 | Carbonic anhydrase |
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .
Basic: How is solubility assessed for in vivo studies?
Answer:
- Shake-Flask Method : Saturate compound in PBS (pH 7.4) or simulated gastric fluid, quantify via UV-Vis .
- Co-Solvency : Use 10% DMSO/PEG 400 to achieve >1 mg/mL solubility for intravenous dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
